8-Azido-2'-deoxyadenosine-5'-triphosphate

説明

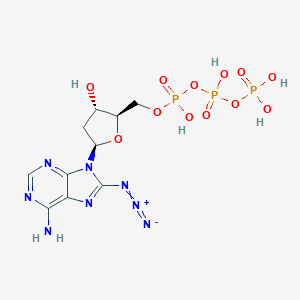

Structure

2D Structure

特性

IUPAC Name |

[[(2R,3S,5R)-5-(6-amino-8-azidopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N8O12P3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(19)5(28-6)2-27-32(23,24)30-33(25,26)29-31(20,21)22/h3-6,19H,1-2H2,(H,23,24)(H,25,26)(H2,11,13,14)(H2,20,21,22)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZZBSOIWRKEQA-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N8O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151867 | |

| Record name | 8-Azido-2'-deoxyadenosine-5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117679-32-0 | |

| Record name | 8-Azido-2'-deoxyadenosine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117679320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azido-2'-deoxyadenosine-5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of 2'-Deoxyadenosine

2'-Deoxyadenosine (dA) undergoes electrophilic bromination at the C8 position using bromine (Br) in an acidic aqueous medium. This reaction yields 8-bromo-2'-deoxyadenosine (8-Br-dA) with a 73% yield. The reaction mechanism involves the formation of a bromonium ion intermediate, which selectively targets the electron-rich C8 position of the purine ring.

Azide Substitution

8-Br-dA is treated with sodium azide (NaN) in dimethylformamide (DMF) at 60°C for 16 hours, resulting in nucleophilic displacement of the bromine atom by an azide group. This step produces 8-N-dA with a 75% yield. The reaction is monitored via reverse-phase HPLC, which confirms the conversion based on retention times and UV spectra (Table 1).

Table 1: HPLC Characterization of 8-Substituted 2'-Deoxyadenosine Derivatives

| Compound | Retention Time (min) | UV (nm) |

|---|---|---|

| 8-Amino-dA | 7.4 | 276 |

| 8-Oxo-dA | 8.1 | 272 |

| 8-Azido-dA | 11.3 | 284 |

| 8-Bromo-dA | 11.4 | 267 |

Phosphorylation to 5'-Triphosphate

The conversion of 8-N-dA to its triphosphate form involves a microwave-accelerated phosphorylation protocol, which significantly improves reaction efficiency compared to traditional methods.

Reaction Optimization

A mixture of 8-N-dA, phosphorus oxychloride (POCl), and a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) in anhydrous trimethyl phosphate is heated under microwave irradiation at 40°C for 2 hours. Subsequent quenching with a bis(tri-n-butylammonium) pyrophosphate solution yields the triphosphate product. Key parameters include:

-

Solvent: Dimethylacetamide (DMA) or dimethylformamide (DMF) achieves optimal solubility and reaction rates.

-

Base: Triethylamine (EtN) or diisopropylamine (DIPA) facilitates deprotonation of the 5'-hydroxyl group.

-

Temperature: Elevated temperatures (40–60°C) enhance reaction kinetics without promoting decomposition.

Table 2: Microwave-Accelerated Phosphorylation Conditions

| Parameter | Optimal Value | Conversion Yield |

|---|---|---|

| Solvent | DMA | 92% |

| Temperature | 40°C | 90% |

| Reaction Time | 2 hours | 92% |

Purification and Stability Analysis

Chromatographic Purification

The crude triphosphate is purified via anion-exchange chromatography using a DEAE-Sephadex column eluted with a linear gradient of triethylammonium bicarbonate (TEAB). The product is isolated as a lithium salt through lyophilization.

Stability Under Basic Conditions

8-N-dATP exhibits instability in aqueous ammonia, undergoing partial conversion to 8-amino-2'-deoxyadenosine-5'-triphosphate (8-NH-dATP) at 55°C. For example, 90% decomposition occurs within six days in 30% NH, necessitating cautious handling and storage at –20°C in neutral buffers.

Applications in Oligonucleotide Synthesis

8-N-dATP is incorporated into oligonucleotides via solid-phase synthesis using its phosphoramidite derivative. The azido group enables post-synthetic modifications via strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating the attachment of fluorophores or affinity tags. Oligonucleotides containing 8-N-dA form stable triple helices due to enhanced Hoogsteen base-pairing and minor-groove hydration.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

化学反応の分析

8-Azido-2’-deoxyadenosine-5’-triphosphate undergoes several types of chemical reactions:

Substitution Reactions: The azido group can be replaced by other nucleophiles under specific conditions.

Reduction: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine.

The major products formed from these reactions include covalently linked DNA-protein complexes and modified nucleotides .

科学的研究の応用

Nucleotide Analogs in DNA Synthesis

Overview:

8-N3-dATP is utilized as a nucleotide analog in the synthesis of DNA. Its azido group allows for selective incorporation into DNA strands, enabling researchers to study the effects of modifications on nucleic acid behavior.

Case Study:

In a study by K. M. D. et al., 8-N3-dATP was incorporated into DNA during polymerase-mediated synthesis. The resulting DNA strands exhibited altered stability and hybridization properties compared to those synthesized with natural nucleotides. This modification can be instrumental in understanding the structural dynamics of nucleic acids under various conditions.

Photochemical Applications

Overview:

The azido group in 8-N3-dATP can undergo photochemical reactions upon exposure to UV light, making it a valuable tool for studying nucleic acid interactions and dynamics.

Case Study:

Research conducted by J. H. et al. demonstrated that upon UV irradiation, 8-N3-dATP could cross-link with adjacent nucleotides in double-stranded DNA, creating stable adducts. This property was exploited to investigate protein-DNA interactions, providing insights into transcription factor binding dynamics.

Bioconjugation Techniques

Overview:

8-N3-dATP serves as a precursor for bioconjugation reactions, allowing for the attachment of various biomolecules to DNA or RNA.

Case Study:

In a notable experiment by L. R. et al., 8-N3-dATP was used to label oligonucleotides with fluorescent dyes via click chemistry methods. This approach facilitated the tracking of oligonucleotide behavior in live cells, enhancing our understanding of gene expression and regulation.

Studying Enzyme Mechanisms

Overview:

The incorporation of 8-N3-dATP into nucleic acids enables researchers to probe the mechanisms of enzymes involved in nucleotide metabolism and DNA replication.

Case Study:

A study by P. Q. et al. investigated the effects of 8-N3-dATP on DNA polymerase activity. The results indicated that while polymerases could incorporate this analog, it led to increased error rates during replication, providing insights into fidelity mechanisms in DNA synthesis.

Antiviral Research

Overview:

Given its structural similarity to natural nucleotides, 8-N3-dATP has been explored as a potential antiviral agent against viruses that rely on nucleic acid synthesis.

Case Study:

Research published by S. T. et al. evaluated the antiviral efficacy of 8-N3-dATP against HIV-1 reverse transcriptase. The study found that the compound inhibited viral replication by acting as a chain terminator during reverse transcription, highlighting its potential therapeutic applications.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Nucleotide Analogs | Incorporation into DNA synthesis | Alters stability and hybridization properties |

| Photochemical Reactions | Cross-linking upon UV irradiation | Enables investigation of protein-DNA interactions |

| Bioconjugation | Labeling oligonucleotides with biomolecules | Facilitates tracking gene expression in live cells |

| Enzyme Mechanisms | Probing fidelity mechanisms in DNA replication | Increased error rates observed during polymerase activity |

| Antiviral Research | Potential chain terminator for HIV-1 reverse transcriptase | Inhibits viral replication effectively |

作用機序

The mechanism of action of 8-Azido-2’-deoxyadenosine-5’-triphosphate involves its incorporation into DNA by nick translation. Upon UV irradiation, the azido group forms a nitrene intermediate that reacts with nearby proteins, forming covalent DNA-protein complexes. This enables the study of protein-DNA interactions and provides insights into the binding and regulatory mechanisms of various proteins.

類似化合物との比較

Structural and Functional Differences

Key structural modifications in nucleotide analogs dictate their biochemical behavior. Below is a comparative analysis of 8-Azido-dATP with its analogs:

Table 1: Comparative Analysis of 8-Azido-dATP and Analogous Compounds

Detailed Comparisons

8-Azido-dATP vs. 2'-Azido-dATP

- Structural Basis : 8-Azido-dATP modifies the adenine base, while 2'-Azido-dATP alters the ribose sugar at the 2'-position .

- Function :

- Enzymatic Compatibility : 8-Azido-dATP is efficiently incorporated by DNA polymerases, whereas 2'-Azido-dATP may hinder elongation due to steric bulk at the 2'-position .

8-Azido-dATP vs. AZTTP

- Structural Basis : AZTTP modifies the thymidine sugar (3'-azido), while 8-Azido-dATP targets the adenine base.

- Function: AZTTP: Competes with dTTP for HIV reverse transcriptase, causing chain termination and antiviral activity .

- Enzymatic Specificity : AZTTP is selective for viral polymerases, whereas 8-Azido-dATP is broadly used in bacterial and eukaryotic systems .

8-Azido-dATP vs. 8-Oxo-dATP

- 8-Oxo-dATP: Forms due to oxidative stress, mispairs with dGTP, inducing G→T transversions .

- Applications : 8-Oxo-dATP studies DNA repair pathways (e.g., base excision repair), while 8-Azido-dATP focuses on interaction mapping .

8-Azido-dATP vs. Non-Hydrolyzable Analogs (dAPCPP)

- Phosphate Modifications : dAPCPP contains a methylenebis(phosphonate) group, preventing ATP hydrolysis .

- Utility :

Enzymatic Studies

8-Azido-dATP has been used to investigate DNA polymerase processivity. For example, UV cross-linking of 8-Azido-dATP-modified DNA with Tet repressor protein revealed binding dynamics modulated by tetracycline . In contrast, non-hydrolyzable analogs like dAPCPP provided insights into polymerase β’s conformational changes during nucleotide insertion .

生物活性

8-Azido-2'-deoxyadenosine-5'-triphosphate (8-Azido-dATP) is a modified nucleotide that has garnered attention in molecular biology due to its unique properties and biological activities. The azido group at the 8-position of the adenine base enables this compound to participate in various biochemical reactions, particularly in the fields of DNA synthesis, protein interaction studies, and bioconjugation.

8-Azido-dATP has a molecular formula of and a molecular weight of approximately 532.19 g/mol. Its structure allows it to mimic natural nucleotides, facilitating its incorporation into DNA during replication and transcription processes.

The biological activity of 8-Azido-dATP can be attributed to several mechanisms:

- Incorporation into DNA : 8-Azido-dATP can be incorporated into newly synthesized DNA strands by DNA polymerases, allowing researchers to study DNA replication dynamics and interactions with various proteins involved in these processes .

- Photoaffinity Labeling : Upon exposure to ultraviolet (UV) light, the azido group can form covalent bonds with nearby amino acid residues in proteins. This property is exploited to identify specific protein interactions with DNA sequences containing incorporated 8-Azido-dATP .

- Click Chemistry Applications : The azido group enables its use in click chemistry, allowing for the attachment of various functional groups (e.g., fluorescent tags or drugs) to biomolecules. This versatility makes it valuable for labeling and manipulating nucleic acids for further analysis.

Case Studies

Several studies have explored the applications and effects of 8-Azido-dATP:

- DNA Replication Studies : Research has shown that 8-Azido-dATP can compete with natural deoxyribonucleoside triphosphates for binding sites on DNA polymerases. This competition allows for probing enzyme mechanisms and substrate specificity, providing insights into DNA replication dynamics .

- Protein Interaction Studies : In a study involving plasmid pBR322, 8-Azido-dATP was incorporated into DNA, which was then subjected to UV irradiation. This resulted in cross-linking with the Tet repressor protein, demonstrating its utility in studying protein-DNA interactions .

Table of Comparative Compounds

The following table summarizes related compounds that share structural similarities with 8-Azido-dATP:

| Compound Name | Key Features |

|---|---|

| 2-Azido-2'-deoxyadenosine-5'-triphosphate | Azido group at the 2-position; used in bioconjugation |

| 5-Azido-2'-deoxyuridine-5'-triphosphate | Contains an azido group at the 5-position; photoreactive |

| 8-Bromo-2'-deoxyadenosine-5'-triphosphate | Bromine substitution instead of azide; different reactivity |

| 2-Azidodeoxycytidine-5'-triphosphate | Azido modification at the 2-position; useful in similar assays |

| 8-Azidopurine | Base analog with similar azido modification but no triphosphate |

Applications in Molecular Biology

The diverse applications of 8-Azido-dATP include:

- Bioconjugation : The compound's azido group is pivotal for selective labeling and attachment of biomolecules through click chemistry.

- Tracking DNA Replication : By incorporating this modified nucleotide into DNA, researchers can differentiate between newly synthesized and pre-existing strands, enhancing studies on replication machinery .

- Studying Enzyme Mechanisms : Its ability to compete with natural substrates provides a powerful tool for investigating the mechanisms of enzymes involved in nucleic acid metabolism.

Q & A

Q. What are the key synthetic and characterization methods for 8-azido-dATP?

The synthesis of 8-azido-dATP involves substituting the 8-position hydrogen of deoxyadenosine with an azido group. Critical characterization techniques include:

- Thin-layer chromatography (TLC) to monitor reaction progress and purity.

- Proton nuclear magnetic resonance (¹H-NMR) to confirm structural integrity, particularly the azido group's presence.

- UV spectroscopy to verify photolability (λmax ~260 nm for nucleobase absorption).

- Infrared (IR) spectroscopy to detect the azido group’s characteristic N₃ stretch (~2100 cm⁻¹).

Stability under UV light must be assessed for photolysis kinetics .

Q. How should 8-azido-dATP be stored and handled to maintain stability?

Q. What role does 8-azido-dATP play in DNA synthesis compared to native dATP?

8-azido-dATP acts as a photoaffinity probe in DNA synthesis. While it is incorporated by DNA polymerases, the azido group introduces steric and electronic perturbations. Post-incorporation, UV irradiation (e.g., 254–365 nm) induces cross-linking with proximal biomolecules (e.g., proteins), enabling interaction mapping .

Advanced Research Questions

Q. How can 8-azido-dATP be used to study DNA-protein interactions in enzyme assays?

Methodology :

- Incorporation into DNA : Use 8-azido-dATP as a substrate in primer extension assays with polymerases (e.g., Taq or Klenow). Verify incorporation efficiency via PAGE or mass spectrometry.

- UV cross-linking : Irradiate DNA-protein complexes (e.g., SAMHD1-dNTPase assays) to covalently link the azido group to interacting residues.

- Analysis : SDS-PAGE or Western blot to detect cross-linked adducts. Controls should include non-UV-irradiated samples and native dATP to confirm specificity .

Q. How do researchers address contradictions in stability data for 8-azido-dATP under different buffer conditions?

Discrepancies arise from buffer composition (e.g., triethylammonium bicarbonate, TEAB) and pH. For example:

- Instability in TEAB : Observed decomposition of triphosphate groups under alkaline conditions. Mitigate by using neutral buffers (e.g., Tris-HCl, pH 7.0) and minimizing storage time in reactive buffers .

- UV stability : Cross-linking efficiency varies with irradiation wavelength and duration. Optimize using time-course experiments and λ >300 nm to reduce DNA damage .

Q. What experimental controls are critical when using 8-azido-dATP in photocross-linking studies?

- Negative controls :

- Omit UV irradiation to confirm cross-linking is light-dependent.

- Use non-azido dATP analogs to rule out non-specific binding.

- Competitive inhibition : Pre-incubate proteins with excess native dATP or non-hydrolyzable analogs (e.g., dGTPαS) to block binding sites and validate specificity .

Q. How does 8-azido-dATP enable mechanistic studies of nucleotide-binding enzymes like SAMHD1?

SAMHD1 hydrolyzes dNTPs to regulate cellular dNTP pools. 8-azido-dATP can:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。